
N-(tert-butyl)-4-chloro-3-nitrobenzenesulfonamide
カタログ番号:
B2624193
CAS番号:
415910-32-6
分子量:
292.73
InChIキー:
XNICQKNRODLDEQ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
“N-(tert-butyl)-4-chloro-3-nitrobenzenesulfonamide” is a complex organic compound. It contains a benzene ring which is substituted with a chloro group at the 4th position and a nitro group at the 3rd position. The benzene ring is also attached to a sulfonamide group, which in turn is connected to a tert-butyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzene ring, the chloro and nitro substituents, and the sulfonamide and tert-butyl groups. These groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants present. The nitro group could potentially undergo reduction reactions, while the chloro group might participate in substitution reactions. The sulfonamide and tert-butyl groups could also engage in various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzene ring, the chloro and nitro groups, and the sulfonamide and tert-butyl groups would likely confer specific properties such as solubility, reactivity, and stability .科学的研究の応用
1. Chemical Synthesis and Applications
- N-(tert-butyl)-4-chloro-3-nitrobenzenesulfonamide has been utilized in chemical synthesis, particularly in the formation of esters and ethers. It serves as a sulfonimidate alkylating agent, demonstrating effectiveness in the ethylation of acids, alcohols, and phenols (Maricich et al., 2013).
2. Electrochemical Properties and Reactions
- Research on its electrochemical properties has shown that this compound undergoes cathodic cleavage when reduced, leading to the formation of stable anion radicals. This finding is significant for understanding the electrochemical behavior of related compounds (Zanoni & Stradiotto, 1991).
3. Role in Organic Chemistry Reactions
- It plays a role in the synthesis of various organic compounds. For instance, it has been used in the preparation of 3-chloro-2-nitrophenylacetonitrile, a compound with potential applications in organic synthesis (Jin Dong-yuan, 2009). Additionally, its derivatives are used in the preparation of secondary amines and as a protecting group for amines (Fukuyama, Jow, & Cheung, 1995).
4. Catalysis and Chemical Reactions
- The compound has been employed in catalysis, for example, in the oxidation of alcohols to carbonyl compounds. Its role in these reactions highlights its utility in facilitating specific chemical transformations (Matsuo, Iida, Yamanaka, & Mukaiyama, 2003).
5. Bioorganic Chemistry
- In bioorganic chemistry, it has been used to create novel classes of compounds, such as [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition of human carbonic anhydrases. This demonstrates its potential in medicinal chemistry and drug design (Sapegin et al., 2018).
将来の方向性
特性
IUPAC Name |
N-tert-butyl-4-chloro-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4S/c1-10(2,3)12-18(16,17)7-4-5-8(11)9(6-7)13(14)15/h4-6,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNICQKNRODLDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details


To a stirred solution of tert-butylamine (5.1 g, 70 mmol) in dichloromethane (200 mL) was added dropwise a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (17.9 g, 70 mmol) in dichloromethane (100 mL) at room temperature over a period of 30 min, and then the reaction mixture was stirred for 2 h. The reaction mixture was poured into water (100 mL), the organic phase was separated, and the aqueous phase was extracted with ethyl acetate (100 mL). The combined organic extracts were washed with water (50 mL) and brine (20 mL), dried (Na2SO4), and concentrated to give 21.3 g (quant.) of the title compound as yellow solids: 1H-NMR (CDCl3) δ 8.38 (1H, d, J=2.0 Hz), 8.02 (1H, dd, J=2.0, 8.6 Hz), 7.70 (1H, d, J=8.6 Hz), 4.95 (1H, br.s), 1.28 (9H, s).





Name
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

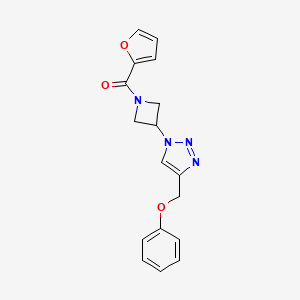

![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2624120.png)
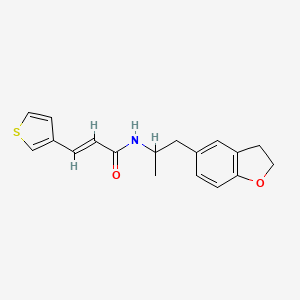
![3-[(3-Methoxypyridin-2-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2624123.png)

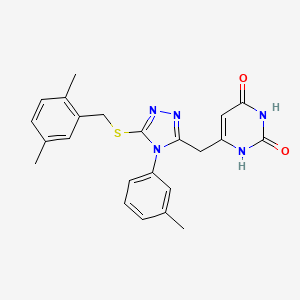
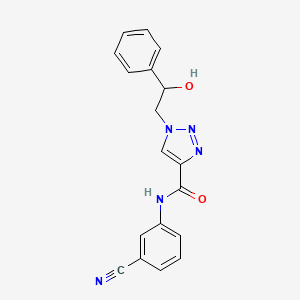
![6-Fluoro-N-[[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2624128.png)
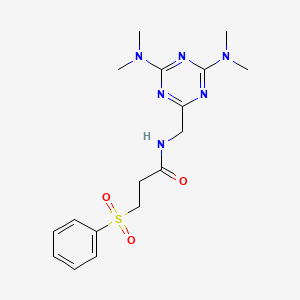
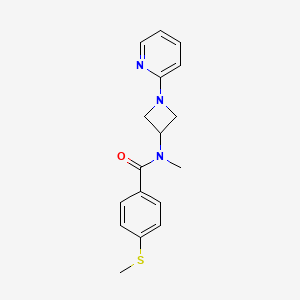
![ethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2624132.png)
![N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide](/img/structure/B2624133.png)
